molecular formula C12H14Cl2O B1359416 3',5'-Dichloro-2,2-dimethylbutyrophenone CAS No. 898766-00-2

3',5'-Dichloro-2,2-dimethylbutyrophenone

Cat. No. B1359416
M. Wt: 245.14 g/mol
InChI Key: GBCKPIIDXSMIGD-UHFFFAOYSA-N
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Description

The compound of interest, 3',5'-Dichloro-2,2-dimethylbutyrophenone, is not directly mentioned in the provided papers. However, the papers discuss various dichlorinated compounds and their synthesis, which can provide insights into the chemical behavior and properties of dichlorinated butyrophenones. For instance, the synthesis of 3-(dichloroacetyl)chromone involves dichloroacetyl chloride, which suggests the reactivity of dichlorinated carbonyl compounds with other organic molecules .

Synthesis Analysis

The synthesis of dichlorinated compounds is well-documented in the provided papers. Paper describes the synthesis of 3-(dichloroacetyl)chromone, which could be analogous to the synthesis of dichlorinated butyrophenones, as both involve dichloroacetyl intermediates. The reaction involves an electron-rich amino-heterocycle, which could be relevant for the synthesis of 3',5'-Dichloro-2,2-dimethylbutyrophenone by providing insights into the reactivity of dichlorinated intermediates .

Molecular Structure Analysis

The molecular structure of dichlorinated compounds is characterized using various spectroscopic methods. For example, paper discusses the NMR characterization of a dichlorinated piperidinone, which provides information on the conformation and electronic environment of the molecule. This information could be extrapolated to understand the molecular structure of 3',5'-Dichloro-2,2-dimethylbutyrophenone, particularly in terms of the influence of dichloro substituents on the chemical shifts and conformation .

Chemical Reactions Analysis

The reactivity of dichlorinated compounds is highlighted in the papers. Paper shows that the dichloroacetyl compound can react with amino-heterocycles to form fused pyridines, indicating that dichlorinated butyrophenones may also undergo similar reactions with nitrogen-containing compounds. Additionally, the hydrolysis of these compounds to form formylated derivatives suggests potential chemical transformations for 3',5'-Dichloro-2,2-dimethylbutyrophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorinated compounds can be inferred from the papers. For instance, paper mentions the synthesis of a dichlorinated piperidinone and its characterization, which includes its appearance as a pale yellow powder and its yield. The antioxidant efficacy of the molecule is also tested, which could be relevant for understanding the potential antioxidant properties of 3',5'-Dichloro-2,2-dimethylbutyrophenone . Additionally, paper discusses the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis, which can provide insights into the reactive sites and charge distribution in dichlorinated compounds .

Scientific Research Applications

Application 1: Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing

  • Summary of Application : Spiropyrans, a class of photochromic substances, can be used for the determination of sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, and glutathione . In this application, spiropyran 5,6′-dichloro-1,3,3-trimethylspiro [indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), a derivative of 3’,5’-Dichloro-2,2-dimethylbutyrophenone, is used for analytes sensing .
  • Methods of Application : DTIQ demonstrates a selective response toward glutathione in the presence of cysteine and methionine . This allows for the development of simple, rapid, and sensible methods of spectrophotometric and fluorimetric glutathione assay .
  • Results or Outcomes : The developed methods were applied to quantification of glutathione in dietary supplements and human urine . DTIQ was found to bind Cu2+ with the formation of a complex, which can be destroyed by glutathione or cysteine .

Application 2: Drug Synthesis and Catalysis

  • Summary of Application : 3’,5’-Dichloro-2,2-dimethylbutyrophenone offers opportunities for diverse applications, ranging from drug synthesis to catalysis.
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.
  • Results or Outcomes : The specific results or outcomes are not detailed in the source.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKPIIDXSMIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642458
Record name 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-2,2-dimethylbutyrophenone

CAS RN

898766-00-2
Record name 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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